![molecular formula C7H15Cl2N B3131282 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride CAS No. 35120-28-6](/img/structure/B3131282.png)
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
Overview
Description
“2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride” likely refers to a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2-(Chloromethyl)” part suggests that a chloromethyl group (-CH2Cl) is attached to the second carbon of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure would consist of a pyrrolidine ring with a chloromethyl group attached to one of the carbon atoms and an ethyl group attached to a different carbon atom. The hydrochloride indicates that the compound is likely a salt, with a chloride ion paired with the positively charged nitrogen in the pyrrolidine ring .Chemical Reactions Analysis
As an organochlorine compound, “2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride” would be expected to undergo reactions typical of this class of compounds. This could include substitution reactions where the chlorine atom is replaced by another group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride” would depend on its exact structure. Organochlorine compounds are often quite stable and resistant to breakdown. As a hydrochloride salt, this compound would likely be soluble in water .Scientific Research Applications
- Application : It has been employed in the alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in dimethylformamide (DMF) .
Alkylation Reagent in Organic Synthesis
Magnetic Resonance Imaging (MRI) Contrast Agent
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-1-ethylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGHFMIUCZGXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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